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2-Cl-4-(2-Cl-Ph)-2-Me-Qnn-3-AcOH•HCl belongs to the class of quinoline derivatives. Quinolines are a well-studied group of heterocyclic compounds with diverse biological activities [1]. Research into quinoline derivatives explores their potential as anti-cancer agents, antimicrobials, and drugs targeting the central nervous system [1].
The presence of two chlorine substituents on the quinoline ring might be of interest for researchers investigating the impact of halogenation on the molecule's properties. Chlorine substitution can influence a molecule's pharmacokinetic profile, meaning how the body absorbs, distributes, metabolizes, and excretes it [2].
While there's no current research directly utilizing 2-Cl-4-(2-Cl-Ph)-2-Me-Qnn-3-AcOH•HCl, its structure suggests potential for investigation in the following areas:
Studies could focus on developing efficient synthetic routes for 2-Cl-4-(2-Cl-Ph)-2-Me-Qnn-3-AcOH•HCl and characterizing its physical and chemical properties.
In vitro and in vivo assays could be conducted to assess the compound's potential biological activity against various targets, including cancer cells, microbes, or specific enzymes.
If biological activity is observed, SAR studies could be performed to understand how structural modifications affect the compound's potency and selectivity.
[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride is a synthetic compound that belongs to the quinoline family, characterized by its complex aromatic structure. This compound features a chloro-substituted quinoline ring system, which is known for its diverse biological activities. The presence of both chloro and methyl groups enhances its chemical reactivity and biological potential. The hydrochloride salt form aids in its solubility and stability, making it suitable for various applications in medicinal chemistry.
The chemical behavior of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride can be analyzed through several types of reactions:
These reactions are vital for modifying the compound to enhance its efficacy or selectivity in biological systems.
The biological activity of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has been predicted and studied using computational methods such as the Prediction of Activity Spectra for Substances (PASS). It is anticipated to exhibit a range of pharmacological effects, including:
The synthesis of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride typically involves multi-step organic reactions:
These methods ensure that the desired compound is synthesized efficiently while maintaining high purity.
[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has several potential applications:
Interaction studies involving [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methylquinoline | Methyl group on the quinoline ring | Basic scaffold for further modifications |
| 6-Chloroquinoline | Chlorine at position 6 | Enhanced antimicrobial activity |
| 4-Aminoquinoline | Amino group at position 4 | Known for antimalarial properties |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits chelating properties |
The uniqueness of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride lies in its specific arrangement of substituents, which may confer distinct biological activities not observed in these similar compounds.